molecular formula C9H10N2O B1321996 6-Methoxy-3-methyl-1H-indazole CAS No. 7746-29-4

6-Methoxy-3-methyl-1H-indazole

Cat. No.: B1321996
CAS No.: 7746-29-4
M. Wt: 162.19 g/mol
InChI Key: VDRWFBGSDLRPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tubulin Polymerization Inhibition

6-Methoxy-3-methyl-1H-indazole derivatives have been identified as potential inhibitors of tubulin polymerization. A study by Minegishi et al. (2015) found that certain indenopyrazoles, structurally related to this compound, exhibited promising antiproliferative activity against human cancer cells without affecting antimicrobial and antimalarial activities. This activity is attributed to the inhibition of tubulin accumulation and microtubule formation, leading to cell cycle arrest in cancer cells.

Synthesis of PET Probes for Imaging

In the field of medical imaging, Gao et al. (2013) synthesized a compound related to this compound as a potential PET probe for imaging the enzyme PIM1. This enzyme is a proviral integration site in moloney murine leukemia virus kinase 1 and is significant in cancer research.

Anticancer Applications

Several studies have explored the anticancer properties of indazole derivatives. Hoang et al. (2022) discovered a series of 6-substituted amino-1H-indazole derivatives with significant antiproliferative activity in various human cancer cell lines. These compounds demonstrated potential as novel anticancer agents.

Synthesis and Spectroscopic Evaluation

Indazole derivatives, including those similar to this compound, have been synthesized and evaluated for various applications. For instance, Qiu et al. (2010) investigated the cyclization of certain hydrazones in the presence of polyphosphoric acid, leading to the production of methoxy indazoles.

Neuroprotective Role

In the context of neurological disorders, Xiao-feng et al. (2016) studied the neuroprotective role of a compound structurally related to this compound in a mouse model of Parkinson's disease. The compound showed a protective effect on dopaminergic neurons and alleviated behavioral damage.

Antibacterial and Antifungal Agent

The scaffold of indazole, which includes this compound, has been studied for its antibacterial and antifungal properties. Panda et al. (2022) highlighted indazole's potential as an antimicrobial agent, with several derivatives showing efficacy against bacterial strains such as Escherichia coli and fungal strains like Candida albicans.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They display versatile biological activities and serve as structural motifs in drug molecules . Therefore, numerous methods are being developed to construct these heterocycles with better biological activities .

Biochemical Analysis

Biochemical Properties

6-Methoxy-3-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and gene expression . For example, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms and can accumulate in specific tissues . The distribution of this compound within the body can affect its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

6-methoxy-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8-4-3-7(12-2)5-9(8)11-10-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRWFBGSDLRPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624422
Record name 6-Methoxy-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7746-29-4
Record name 6-Methoxy-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-methyl-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-Methoxy-3-methyl-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-Methoxy-3-methyl-1H-indazole
Reactant of Route 5
6-Methoxy-3-methyl-1H-indazole
Reactant of Route 6
6-Methoxy-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.